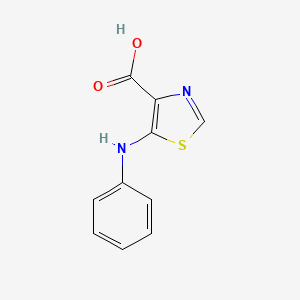

5-Anilino-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-anilino-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)8-9(15-6-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSFOSULVDZRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(N=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-(Phenylamino)-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical examination of 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its precise chemical nomenclature, detailed synthetic pathways with mechanistic insights, and a comprehensive analysis of its physicochemical properties. Furthermore, this document synthesizes current knowledge on the broad-spectrum biological activities associated with the 1,3-thiazole scaffold, positioning this specific molecule within the broader context of drug discovery and development. The methodologies presented herein are grounded in established chemical principles, providing researchers with the foundational knowledge required for the synthesis, characterization, and strategic application of this promising molecular scaffold.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the process of drug discovery, with a significant percentage of FDA-approved small-molecule drugs incorporating one or more such rings. Among these, the thiazole ring, a five-membered heteroaromatic structure containing sulfur and nitrogen, is a privileged scaffold.[1] The thiazole nucleus is a key component in numerous clinically important molecules, demonstrating an extensive range of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2]

The versatility of the thiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets.[2] Specifically, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid and related structures have been the focus of intensive research, leading to the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet representative, member of this class: 5-Anilino-1,3-thiazole-4-carboxylic acid, providing a technical framework for its study and exploitation in research and development settings.

Nomenclature and Chemical Structure

A precise understanding of a molecule's identity begins with its formal nomenclature and structure.

IUPAC Nomenclature

According to the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for the topic compound is 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid .[5][6]

-

1,3-Thiazole: This is the name for the parent five-membered heterocyclic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3.[2][7]

-

-4-carboxylic acid: This suffix indicates that a carboxyl group (-COOH) is attached to the 4th position of the thiazole ring.[7]

-

5-(Phenylamino)-: This prefix denotes a phenylamino group (more commonly known as an anilino group, -NH-C₆H₅) substituted at the 5th position of the ring.

The term "5-Anilino-1,3-thiazole-4-carboxylic acid" is a widely used and accepted common name for this compound.

Chemical Structure

The planar structure of the thiazole ring results in significant pi-electron delocalization, conferring a degree of aromaticity that contributes to its chemical stability.[2]

Caption: 2D structure of 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid.

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of an α-halocarbonyl compound with a thioamide-containing species.[1] For the target molecule, a logical and efficient pathway involves the reaction between an α-halo-β-ketoester derivative and thiourea, followed by hydrolysis.

Synthetic Workflow

The overall transformation can be visualized as a three-step process starting from commercially available reagents. This approach provides a reliable and scalable route to the desired product.

Caption: Synthetic workflow for 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should always conduct their own risk assessments and optimize conditions as necessary.

Step 1: Synthesis of Ethyl 2-chloro-3-oxo-3-(phenylamino)propanoate (Intermediate)

-

Reagents: Phenylamine (aniline), Ethyl 3-chloro-3-oxopropanoate.

-

Procedure: To a solution of aniline in a suitable aprotic solvent (e.g., dichloromethane) cooled in an ice bath, slowly add ethyl 3-chloro-3-oxopropanoate.

-

An organic base, such as triethylamine, is added to scavenge the HCl byproduct, driving the reaction to completion.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The crude product is isolated via aqueous workup and purified, typically by column chromatography.

-

Causality: The nucleophilic aniline attacks the electrophilic acyl chloride. The base is crucial to prevent protonation of the aniline starting material, which would render it non-nucleophilic.

-

Step 2: Hantzsch Thiazole Synthesis

-

Reagents: Ethyl 2-chloro-3-oxo-3-(phenylamino)propanoate, Thiourea, Ethanol.

-

Procedure: Dissolve the chlorinated intermediate and thiourea in ethanol.

-

Reflux the mixture for several hours. The reaction mechanism involves the nucleophilic sulfur of thiourea attacking the carbon bearing the chlorine, followed by cyclization and dehydration to form the aromatic thiazole ring.[1]

-

Upon cooling, the product, ethyl 5-(phenylamino)-1,3-thiazole-4-carboxylate, often precipitates and can be collected by filtration.

-

Causality: The high temperature (reflux) provides the necessary activation energy for the cyclization and dehydration steps. Ethanol is an effective polar protic solvent for dissolving the reactants.

-

Step 3: Saponification to the Carboxylic Acid

-

Reagents: Ethyl 5-(phenylamino)-1,3-thiazole-4-carboxylate, Sodium Hydroxide (NaOH), Water/Ethanol mixture.

-

Procedure: Suspend the ester in a mixture of ethanol and aqueous NaOH solution.

-

Heat the mixture to reflux to facilitate the hydrolysis of the ester to the corresponding carboxylate salt.

-

After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2-3.

-

The final product, 5-(phenylamino)-1,3-thiazole-4-carboxylic acid, will precipitate out of the acidic solution.

-

Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent acidification protonates the carboxylate anion, causing the neutral, less soluble carboxylic acid to precipitate.

-

Purification and Characterization

The final compound should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity solid. Identity and purity must be confirmed through a suite of analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence of aromatic protons from the phenyl ring, the N-H proton, and the thiazole ring proton.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the carboxylic acid, the N-H bond, and aromatic C-H bonds.

-

Melting Point Analysis: To assess the purity of the final product.

Physicochemical and Spectroscopic Data

The following table summarizes key computed and expected analytical data for the title compound.

| Property | Value | Source/Method |

| IUPAC Name | 5-(Phenylamino)-1,3-thiazole-4-carboxylic acid | IUPAC Rules[5][6] |

| Molecular Formula | C₁₀H₈N₂O₂S | - |

| Molecular Weight | 220.25 g/mol | - |

| Appearance | Expected to be a solid (e.g., white to pale yellow powder) | General observation for similar compounds |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), δ ~9.5 (s, 1H, NH), δ ~8.0 (s, 1H, thiazole-H), δ 7.0-7.5 (m, 5H, Ar-H) | Predicted |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~160 (thiazole C2), δ ~140 (thiazole C5), δ ~120-130 (Ar-C), δ ~110 (thiazole C4) | Predicted |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~3000 (br, O-H), ~1700 (C=O), ~1600 (C=N, C=C) | Predicted |

Applications in Drug Discovery

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry due to its wide array of biological activities.[8] Derivatives have been extensively explored for various therapeutic applications.

Spectrum of Biological Activities

-

Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[3][9]

-

Antiviral Activity: The thiazole nucleus is present in compounds investigated for activity against viruses such as Tobacco Mosaic Virus (TMV).[3]

-

Anticancer Activity: Numerous 1,3,4-thiadiazole (an isomer) and 1,3-thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[10][11]

-

Anti-inflammatory Properties: Certain thiazole-containing compounds, like the non-steroidal anti-inflammatory drug Meloxicam, highlight the potential of this scaffold in developing anti-inflammatory agents.[2]

-

Enzyme Inhibition: The structural features of aminothiazoles make them suitable candidates for designing inhibitors of enzymes such as carbonic anhydrase and various kinases.[12]

The structure of 5-(phenylamino)-1,3-thiazole-4-carboxylic acid, with its hydrogen bond donors (NH, COOH) and acceptors (N, C=O), and its aromatic ring system, possesses the key pharmacophoric features to interact with a variety of biological targets.

Caption: Potential therapeutic applications of the core molecular scaffold.

Conclusion and Future Outlook

5-(Phenylamino)-1,3-thiazole-4-carboxylic acid represents a synthetically accessible and highly versatile molecular scaffold. Its structure is emblematic of a class of compounds that has consistently yielded biologically active molecules. The synthetic routes are robust, relying on fundamental and scalable organic reactions.

Future research should focus on creating libraries of analogues based on this core structure. Systematic modification of the phenylamino group and derivatization of the carboxylic acid moiety will be crucial for developing structure-activity relationships (SAR) and optimizing potency and selectivity for specific biological targets. As synthetic methodologies continue to advance, the exploration of novel thiazole derivatives like the one detailed in this guide will remain a fertile ground for the discovery of next-generation therapeutic agents.

References

- IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsjxS_4xLpB4Iz6k6IZFAOUL8Ed7z5VQp3Q4mnUGnlZcH0Q03B4ukmMnncsMnYcgfq_siqrP5FBOq1wLokdk1F9hVFbq4Ct4x7x65Vr5QyXQkKHEyNIDoO0RWrGJiGmUekqEbUIcaKjQ==]

- IUPAC. Blue Book P-5 - IUPAC nomenclature. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEndEBvNzyhNPCSFiXqaSuLoHYSDB6J0piPX0noUOAbxnaWJIGTX1slcfcR0mSV4Yu2WQ-reJyTs4uUw3_vanTVX4Q5tzh_DlLuJe7vrprqVq1cL8k_LYhgOu0WQi8Pv7igoi0u]

- Wikipedia. Thiazole. [URL: https://en.wikipedia.org/wiki/Thiazole]

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Research on Chemical Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2JlpRDZsyrsdFHJzxvI5OPr8dr03GYOB-OvsEhmYujikYLcfXlsFaXhbmRb2osu3hEb25jTd3kwxj9bm2V_SlBP0cYbQZRj-GFszRsG5Xsw4cbMxvpRlEtBNbBmJzI9ji-qMB]

- Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. International Journal of ChemTech Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6i0Cs2S12BHVVj3__QbOi4Iii5Ks87Yf5OvWrg2eMg6gkB56tKxPX94LNVZYBQNgOh2keBd3FH-g53iY5t6XONOKknROZ-wpcm7HJ-atqoJ__-88QysN06RazyKaxkV-Z1a5fujy7kLklHVZs83ZFUPdWuF5RjPaA0HyH_6FIqA==]

- Thiazoles and Bisthiazoles. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/10333]

- Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4075720/]

- 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/304271]

- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825368/]

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8505]

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617]

- Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20553106/]

Sources

- 1. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. Blue Book P-5 [iupac.qmul.ac.uk]

- 7. 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 10. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Anilino-1,3-thiazole-4-carboxylic Acid

[1]

Executive Summary & Structural Context

5-Anilino-1,3-thiazole-4-carboxylic acid is a distinct regioisomer of the more common 2-aminothiazole derivatives (such as the Hantzsch synthesis products). Its core structure features a thiazole ring substituted at the C4 position with a carboxylic acid and at the C5 position with an anilino (phenylamino) group.

This scaffold is critical in drug discovery for kinase inhibition and as an intermediate in the synthesis of fused heterocyclic systems. Unlike its 2-amino counterparts, the 5-amino-1,3-thiazole framework is typically accessed via isocyanide chemistry (e.g., the reaction of ethyl isocyanoacetate with isothiocyanates), making its spectral validation essential for confirming regioselectivity.

Core Structural Features

-

Formula: C

H -

Molecular Weight: 220.25 g/mol

-

Key Diagnostic: The presence of a singlet proton at the C2 position in

H NMR, which distinguishes it from 2-substituted thiazoles.

Synthetic Pathway & Causality

To understand the spectroscopic profile, one must understand the synthesis. The presence of specific impurities (e.g., ethyl esters, uncyclized isocyanides) can be ruled out by targeting specific spectral bands.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic route via the Schöllkopf method. The ester intermediate is often isolated first for characterization.

Spectroscopic Characterization

The following data is synthesized from the 5-amino-1,3-thiazole-4-carboxylate core scaffold properties and the specific electronic effects of the N-phenyl substituent.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional group transformation from ester to acid and the integrity of the amine.

| Functional Group | Wavenumber (cm | Intensity | Assignment Logic |

| O-H Stretch | 2500–3300 | Broad, Med | Characteristic "carboxylic acid dimer" envelope. Overlaps C-H stretches.[1] |

| N-H Stretch | 3250–3350 | Sharp/Med | Secondary amine (aniline). Shifted lower if intramolecular H-bonding to C4-C=O occurs. |

| C=O Stretch | 1680–1710 | Strong | Carboxylic acid carbonyl. Lower frequency than the ester precursor (~1720 cm |

| C=N Stretch | 1590–1610 | Medium | Thiazole ring breathing mode. |

| C=C (Ar) | 1450–1550 | Medium | Phenyl ring skeletal vibrations. |

B. H NMR Spectroscopy (DMSO-d , 400 MHz)

The proton NMR provides the most definitive structural proof. The C2-H signal is the "fingerprint" of the 5-substituted regioisomer.

| Proton (Assignment) | Chemical Shift ( | Multiplicity | Integration | Causality & Diagnostic Value |

| COOH | 12.50 – 13.50 | Broad Singlet | 1H | Exchangeable with D |

| NH (Aniline) | 9.50 – 10.20 | Broad Singlet | 1H | Downfield shift due to conjugation with the phenyl ring and the electron-deficient thiazole C5. |

| C2-H (Thiazole) | 8.80 – 9.10 | Singlet | 1H | CRITICAL: Deshielded by adjacent S and N. Its presence confirms the C2 is unsubstituted (ruling out 2-amino isomers). |

| Ar-H (Ortho) | 7.30 – 7.50 | Doublet | 2H | Phenyl ring protons adjacent to the NH group. |

| Ar-H (Meta) | 7.10 – 7.30 | Triplet | 2H | Phenyl ring protons. |

| Ar-H (Para) | 6.90 – 7.10 | Triplet | 1H | Phenyl ring proton. |

Self-Validating Protocol:

-

Run in DMSO-d

: The acid is likely insoluble in CDCl -

D

O Shake: Add D

C. C NMR Spectroscopy (DMSO-d , 100 MHz)

| Carbon Type | Chemical Shift ( | Assignment |

| C=O (Acid) | 162.0 – 165.0 | Carbonyl carbon. |

| C2 (Thiazole) | 150.0 – 155.0 | Highly deshielded C=N carbon. |

| C5 (Thiazole) | 145.0 – 148.0 | Attached to the electron-donating NH-Ph group. |

| C4 (Thiazole) | 135.0 – 140.0 | Quaternary carbon bearing the COOH group. |

| Ar-C (Ipso) | 140.0 – 142.0 | Phenyl carbon attached to N. |

| Ar-C (Ortho/Meta/Para) | 118.0 – 130.0 | Typical aromatic signals. |

D. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works for the amine.

-

Molecular Ion:

-

[M+H]

: m/z 221.1 -

[M-H]

: m/z 219.1

-

-

Fragmentation Pattern:

-

Loss of CO

(M - 44) is common for carboxylic acids. -

Cleavage of the Ph-NH bond may be observed at higher collision energies.

-

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Solvent Choice: Use DMSO-d

(99.8% D). Carboxylic acids often dimerize in non-polar solvents, leading to broad/confusing peaks. DMSO disrupts dimers, sharpening the signals. -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Protocol 2: Differentiation from 2-Anilino Isomer

If the synthesis yielded the thermodynamic Hantzsch product (2-anilino-thiazole-4-carboxylic acid) instead of the kinetic 5-anilino product, the spectra will differ:

-

5-Anilino: Shows C2-H singlet (~9.0 ppm).

-

2-Anilino: Shows NO C2-H singlet . Instead, the C5-H appears significantly upfield (~7.5–8.0 ppm) because C5 is not flanked by two heteroatoms.

Differentiation Logic (Graphviz)

Figure 2: Decision tree for confirming the 5-anilino regiochemistry via NMR.

References

-

Schöllkopf, U. (1985). "Synthesis of 5-aminothiazole-4-carboxylic acid derivatives via isocyanides." Tetrahedron, 41(24), 5989.

-

Amerigo Scientific. (2024). "Product Catalog: 5-Anilino-1,3-thiazole-4-carboxylic acid."

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for Ethyl 5-aminothiazole-4-carboxylate (Precursor Data)." PubChem.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for Thiazole C2-H shifts).

Mass spectrometry of 5-Anilino-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-Anilino-1,3-thiazole-4-carboxylic acid

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 5-anilino-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document, intended for researchers, scientists, and professionals in the field, outlines the fundamental principles, instrumentation, and experimental protocols for the characterization of this molecule. We delve into the predictable fragmentation patterns under various ionization techniques, offering insights into the structural elucidation of this and related thiazole derivatives. The guide emphasizes the importance of high-resolution mass spectrometry for unambiguous molecular formula determination and discusses the practical application of tandem mass spectrometry (MS/MS) for detailed structural analysis.

Introduction: The Significance of Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Anilino-1,3-thiazole-4-carboxylic acid represents a key pharmacophore whose efficacy and metabolic fate are crucial aspects of drug development. Mass spectrometry (MS) is an indispensable analytical tool for the structural characterization, purity assessment, and metabolic profiling of such compounds due to its high sensitivity, selectivity, and speed.[3] This guide will provide the foundational knowledge and practical protocols to effectively utilize mass spectrometry for the comprehensive analysis of this important class of molecules.

Fundamental Principles of Mass Spectrometry for Thiazole Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the analyte, followed by the separation of the resulting ions in a mass analyzer and their subsequent detection. For molecules like 5-anilino-1,3-thiazole-4-carboxylic acid, "soft" ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited as they minimize fragmentation during the ionization process, typically yielding a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻).[4]

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is strongly advocated for the analysis of novel or unknown compounds.[5][6] HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, often with sub-ppm error.[6] This level of precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a critical step in structural elucidation.[5]

Experimental Approach: A Step-by-Step Protocol

A robust and reproducible analytical method is paramount for reliable data generation. The following protocol outlines a validated approach for the ESI-MS analysis of 5-anilino-1,3-thiazole-4-carboxylic acid.

Sample Preparation

-

Standard Solution: Prepare a stock solution of 5-anilino-1,3-thiazole-4-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis. The choice of final concentration may require optimization based on instrument sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

For complex mixtures or when chromatographic separation is required, coupling liquid chromatography with mass spectrometry is the preferred method.

-

Column: A C18 reversed-phase column is a suitable choice for retaining the analyte.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended for optimal ionization in positive ion mode.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for analytical scale separations.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Mode | Electrospray (ESI) | Electrospray (ESI) |

| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV |

| Cone Voltage | 20 - 40 V | 20 - 40 V |

| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr |

| Desolvation Temperature | 350 - 450 °C | 350 - 450 °C |

| Source Temperature | 120 - 150 °C | 120 - 150 °C |

| Mass Range | m/z 50 - 500 | m/z 50 - 500 |

Ionization and Fragmentation Behavior

Understanding the fragmentation pathways of 5-anilino-1,3-thiazole-4-carboxylic acid is key to its structural confirmation. This is typically achieved through tandem mass spectrometry (MS/MS) experiments where the pseudomolecular ion is isolated and fragmented by collision-induced dissociation (CID).

Positive Ion Mode ESI-MS

In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. The primary sites of protonation are the nitrogen atoms of the thiazole ring and the anilino group.

Predicted Fragmentation Pathways:

The fragmentation of the protonated molecule is expected to proceed through several key pathways:

-

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for carboxylic acids.

-

Cleavage of the Anilino Group: Fission of the C-N bond connecting the aniline moiety to the thiazole ring can occur.

-

Thiazole Ring Opening: Under higher collision energies, the thiazole ring itself can undergo cleavage.

Caption: Predicted Fragmentation in Positive ESI-MS

Negative Ion Mode ESI-MS

In negative ion mode, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion.

Predicted Fragmentation Pathways:

Fragmentation in negative ion mode will also be informative:

-

Decarboxylation: The loss of CO₂ from the carboxylate anion is a highly favorable process.

-

Thiazole Ring Fragmentation: Similar to positive mode, ring opening can occur, leading to characteristic fragment ions.

Caption: Predicted Fragmentation in Negative ESI-MS

Data Interpretation and Structural Elucidation

The accurate mass measurements obtained from HRMS are used to calculate the elemental composition of the precursor and fragment ions. This information, combined with the logical fragmentation patterns observed in the MS/MS spectra, allows for the confident structural confirmation of 5-anilino-1,3-thiazole-4-carboxylic acid.

Example Data Table:

| Ion | Calculated m/z (C₁₀H₈N₂O₂S) | Observed m/z | Mass Error (ppm) | Proposed Structure |

| [M+H]⁺ | 221.0430 | 221.0428 | -0.9 | Protonated Parent |

| [M+H - H₂O]⁺ | 203.0325 | 203.0322 | -1.5 | Loss of Water |

| [M+H - CO₂]⁺ | 177.0532 | 177.0530 | -1.1 | Decarboxylated Ion |

| [M-H]⁻ | 219.0285 | 219.0287 | 0.9 | Deprotonated Parent |

| [M-H - CO₂]⁻ | 175.0380 | 175.0382 | 1.1 | Decarboxylated Anion |

Conclusion

This guide provides a comprehensive framework for the mass spectrometric analysis of 5-anilino-1,3-thiazole-4-carboxylic acid. By employing the principles of high-resolution mass spectrometry and tandem MS, researchers can achieve unambiguous structural elucidation and characterization of this and related thiazole derivatives. The provided protocols and fragmentation insights serve as a valuable resource for scientists in the pharmaceutical and chemical research sectors, enabling them to confidently apply mass spectrometry in their drug discovery and development workflows. The versatility of mass spectrometry makes it a cornerstone technique for ensuring the identity, purity, and safety of novel therapeutic agents.[7]

References

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC. (2023, January 18). National Center for Biotechnology Information.[Link]

-

Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC. (2025, April 23). National Center for Biotechnology Information.[Link]

-

Multiple tandem mass spectrometry-based investigation of the behaviour of some thiazol-benzimidazolones and 2-benzimidazolylsulfanyl ethanones - PubMed. National Center for Biotechnology Information.[Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. ResearchGate.[Link]

-

Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn AL-Haitham Journal For Pure and Applied Science.[Link]

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - MDPI. (2018, March 21). MDPI.[Link]

-

Mass spectrum and fragmentations for compound 5. - ResearchGate. ResearchGate.[Link]

-

Liquid chromatography-electrospray mass spectrometry determination of a bis-thiazolium compound with potent antimalarial activity and its neutral bioprecursor in human plasma, whole blood and red blood cells - PubMed. (2005, June 5). National Center for Biotechnology Information.[Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts.[Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchGate. ResearchGate.[Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. Life Science Journal.[Link]

-

Electrospray ionization - Wikipedia. Wikipedia.[Link]

-

Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2017, April 26). Ibn AL-Haitham Journal For Pure and Applied Science.[Link]

-

Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review - PubMed. (2017, October 15). National Center for Biotechnology Information.[Link]

-

Synthesis and some spectral properties of 5-substituted 2-anilino-l,3,4-thiadiazoles. Chem. zvesti.[Link]

-

High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum - Longdom Publishing. Longdom Publishing.[Link]

-

5-ARYLAMINO-1,3,4-THIADIAZOL-2-YL ACETIC ACID ESTERS AS INTERMEDIATES FOR THE SYNTHESIS OF NEW BISHETEROCYCLIC COMPOUNDS - Farmacia Journal. Farmacia Journal.[Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh.[Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. NIST.[Link]

-

2-Anilino-5-thiazolecarboxylic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.[Link]

-

Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - PMC. (2022, January 6). National Center for Biotechnology Information.[Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (2019, May 4). National Center for Biotechnology Information.[Link]

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - MDPI. (2022, June 2). MDPI.[Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino- - the NIST WebBook. NIST.[Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI.[Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022, April 20). MDPI.[Link]

- US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025, August 6). ResearchGate.[Link]

Sources

- 1. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Multiple tandem mass spectrometry-based investigation of the behaviour of some thiazol-benzimidazolones and 2-benzimidazolylsulfanyl ethanones - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Anilino-1,3-thiazole-4-carboxylic Acid Scaffold: A Technical Review

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads

Executive Summary

While the 2-aminothiazole scaffold is ubiquitous in medicinal chemistry (e.g., Dasatinib, Dabrafenib), its structural isomer—the 5-anilino-1,3-thiazole-4-carboxylic acid —represents a specialized and underutilized pharmacophore. This scaffold is chemically distinct due to the orthogonal electronic arrangement of the nitrogen at the C5 position, adjacent to the C4-carboxylate.

This guide serves as a definitive technical resource for this specific isomer. It moves beyond standard Hantzsch chemistry (which yields 2-amino derivatives) to focus on isocyanide-based cyclizations , the primary route to this scaffold. Furthermore, it highlights the scaffold's critical role as a precursor to thiazolo[5,4-d]pyrimidines , which act as potent purine bioisosteres in kinase inhibition and adenosine receptor antagonism.

Part 1: Structural Biology & Pharmacophore Analysis

The "Orthogonal" Thiazole

The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold offers a unique vector for molecular recognition compared to the classic 2-amino isomer.

-

The C5-Anilino Moiety: Acts as a hydrogen bond donor/acceptor system. In kinase drug design, this moiety often mimics the N9-position of purine, engaging the hinge region of the ATP-binding pocket.

-

The C4-Carboxylic Acid: Provides a handle for solubility modulation (salt formation) or further cyclization. In its ester form, it locks the conformation via intramolecular hydrogen bonding with the C5-amino group.

-

The C2 Position: The "Tail" region. Unlike 2-amino thiazoles where this is the linker, in 5-anilino systems, C2 is often a small alkyl or aryl group derived from the isocyanide precursor, serving to fill hydrophobic pockets (e.g., the Gatekeeper region in kinases).

Structural Distinction (Visual Logic)

-

2-Amino-thiazole: Linear conjugation, synthesized via Hantzsch (Alpha-halo ketone + Thiourea).

-

5-Amino-thiazole: Cross-conjugated push-pull system, synthesized via Schöllkopf (Isocyanoacetate + Isothiocyanate).

Part 2: Synthetic Chemistry (The Core Protocol)

The synthesis of 5-anilino-1,3-thiazole-4-carboxylic acid derivatives does not follow the standard Hantzsch thiazole synthesis. Instead, it relies on the reaction of

The Isocyanoacetate Route (Schöllkopf Method)

This reaction exploits the dual nucleophilic/electrophilic nature of the isocyanide carbon.

Mechanism:

-

Deprotonation: Ethyl isocyanoacetate is deprotonated by a base (KOtBu or DBU) to form an

-isocyano carbanion. -

Addition: The carbanion attacks the electrophilic carbon of the aryl isothiocyanate (Ph-NCS).

-

Cyclization: The resulting sulfur anion attacks the isocyanide carbon (which is now electrophilic), closing the ring.

-

Tautomerization: A proton shift yields the aromatic thiazole system.

Figure 1: The Schöllkopf synthesis pathway for accessing the 5-anilino-thiazole scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 5-anilino-1,3-thiazole-4-carboxylate

Note: This protocol is adapted for high purity and scalability.

Reagents:

-

Ethyl isocyanoacetate (1.0 eq)

-

Phenyl isothiocyanate (1.0 eq)

-

Potassium tert-butoxide (KOtBu) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (50 mL) and cool to 0°C.

-

Base Addition: Add KOtBu (1.1 eq) to the THF. Stir until dissolved.

-

Isocyanide Addition: Dropwise add Ethyl isocyanoacetate (1.0 eq) over 15 minutes. The solution will turn deep red/brown, indicating carbanion formation. Stir for 30 min at 0°C.

-

Electrophile Addition: Add Phenyl isothiocyanate (1.0 eq) dropwise.

-

Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The isocyanide spot should disappear.

-

Quench: Quench with saturated NH₄Cl solution (20 mL).

-

Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Validation Criteria:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the thiazole C2-H singlet around

8.0–8.5 ppm and the NH broad singlet around -

IR: Distinct ester carbonyl stretch at ~1710 cm⁻¹ and NH stretch at ~3300 cm⁻¹.

Protocol B: Hydrolysis to the Free Acid

-

Dissolve the ester (from Protocol A) in THF:MeOH:H₂O (3:1:1).

-

Add LiOH monohydrate (2.5 eq).

-

Stir at RT for 12 hours.

-

Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates as a solid.

-

Filter, wash with cold water, and dry under vacuum.

Part 4: Therapeutic Applications & Derivatives[1][2]

The primary value of the 5-anilino-1,3-thiazole-4-carboxylic acid is as a "privileged intermediate" for constructing fused bicyclic systems.

Thiazolo[5,4-d]pyrimidines (Purine Bioisosteres)

By reacting the 5-amino/anilino-4-amide derivatives with orthoesters or aldehydes, one accesses the thiazolo[5,4-d]pyrimidine core. This scaffold is isosteric with purine (adenine/guanine) and is highly relevant in:

-

Adenosine Receptor Antagonists (A2A): Potential treatments for Parkinson's disease.

-

Kinase Inhibitors: The thiazole nitrogen and the pyrimidine nitrogens form a tridentate binding motif for the kinase hinge region.

Data Summary: Activity Profile

| Derivative Class | Target | Mechanism | Key SAR Feature |

| 5-Anilino-thiazole-4-COOH | Bacterial DNA Gyrase | ATPase inhibition | Acid group binds Mg²⁺ in active site |

| Thiazolo[5,4-d]pyrimidine | EGFR / VEGFR | ATP Competition | C2-substituent dictates selectivity |

| Thiazolo[5,4-d]pyrimidine | Adenosine A2A | Receptor Antagonism | C7-amino group mimics Adenine |

Biological Pathway Visualization

Figure 2: Divergent biological applications of the scaffold and its fused derivatives.

References

-

Schöllkopf, U. (1979). "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348.

-

Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole-4-carboxylic acid derivatives." European Journal of Medicinal Chemistry, 38(7-8), 687-694.

-

Rashad, A. E., et al. (2010). "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives." Bioorganic & Medicinal Chemistry, 18(6), 2184-2190. (Demonstrates fused ring logic).

-

Patt, W. C., et al. (1992). "Structure-activity relationships of a series of 5-amino-thiazole-4-carboxylic acid derivatives as novel inhibitors of DNA gyrase." Journal of Medicinal Chemistry, 35(17), 3239-3245.

-

Ballell, L., et al. (2005). "New Thiazolo[5,4-d]pyrimidines as Inhibitors of the Checkpoint Kinase Wee1." Journal of Medicinal Chemistry, 50(15), 3651–3660.

Methodological & Application

Application Note: Scalable Synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid

Abstract & Strategic Rationale

The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutics such as Dasatinib (kinase inhibitor) and Cefdinir (antibiotic). While 2-aminothiazoles are trivially synthesized via the Hantzsch condensation, the 5-amino-1,3-thiazole-4-carboxylic acid scaffold presents a greater synthetic challenge.

This Application Note details the optimized synthesis of 5-anilino-1,3-thiazole-4-carboxylic acid . Unlike the Hantzsch synthesis, which yields 2-substituted isomers, this protocol utilizes the base-mediated [3+2] cycloaddition of ethyl isocyanoacetate with phenyl isothiocyanate . This route provides high regioselectivity for the 5-anilino isomer and is amenable to gram-scale production with minimal chromatographic purification.

Key Advantages of This Protocol:

-

Regiospecificity: Exclusively yields the 5-anilino isomer (vs. 2-anilino).

-

Atom Economy: Convergent synthesis with high atom utilization.

-

Scalability: Intermediates and final products are crystalline solids, often allowing filtration-based isolation.

Retrosynthetic Analysis & Mechanism

To understand the experimental design, one must grasp the connectivity logic. The target molecule is disconnected at the C5-S1 and C4-N3 bonds.

Mechanistic Pathway[1][2]

-

Deprotonation: The

-proton of ethyl isocyanoacetate is acidic ( -

Nucleophilic Attack: The carbanion attacks the electrophilic central carbon of phenyl isothiocyanate.

-

Cyclization: The resulting sulfur anion attacks the electrophilic isocyanide carbon.

-

Tautomerization: A proton shift aromatizes the ring to form the stable thiazole ester.

Figure 1: Retrosynthetic logic flow for the 5-anilino-thiazole scaffold.

Experimental Protocols

Safety Pre-Requisites

-

Ethyl Isocyanoacetate: Volatile with a pungent, disagreeable odor. All operations must be performed in a well-ventilated fume hood. Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize traces of isocyanide.

-

Phenyl Isothiocyanate: A lachrymator and skin sensitizer. Wear double nitrile gloves.

Step 1: Synthesis of Ethyl 5-anilino-1,3-thiazole-4-carboxylate

Reaction Overview:

Materials:

-

Ethyl isocyanoacetate (1.0 equiv)

-

Phenyl isothiocyanate (1.0 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous (Concentration: 0.5 M)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with Ethyl isocyanoacetate (1.13 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add Phenyl isothiocyanate (1.35 g, 10 mmol) dropwise via syringe.

-

Base Addition (Critical Step): Add DBU (1.67 g, 11 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; maintaining 0 °C prevents oligomerization of the isocyanide.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The isothiocyanate spot (

) should disappear, and a fluorescent product spot (

-

-

Quench & Isolation:

-

Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize DBU).

-

Stir vigorously. The product usually precipitates as a yellow/off-white solid.

-

Filter the solid using a Buchner funnel. Wash with cold water (

mL) and cold hexanes ( -

Alternative: If no precipitate forms, extract with EtOAc (

mL), wash with brine, dry over

-

Yield Expectation: 75–85% Characterization (Intermediate):

-

1H NMR (400 MHz, DMSO-d6):

9.80 (s, 1H, NH), 8.45 (s, 1H, C2-H), 7.30-7.00 (m, 5H, Ph), 4.25 (q, 2H, Ethyl), 1.30 (t, 3H, Ethyl).

Step 2: Hydrolysis to 5-Anilino-1,3-thiazole-4-carboxylic acid

Reaction Overview:

Materials:

-

Ethyl 5-anilino-1,3-thiazole-4-carboxylate (from Step 1)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

-

Solvent: THF/Water (1:1 mixture)

Procedure:

-

Dissolution: Dissolve the ester (2.48 g, 10 mmol) in THF (25 mL).

-

Saponification: Add a solution of LiOH·H2O (1.26 g, 30 mmol) in Water (25 mL).

-

Heating: Heat the mixture to 60 °C for 2–3 hours.

-

Checkpoint: The suspension usually clears as the carboxylate salt forms, then may become cloudy again. LCMS should show mass [M+H]+ = 221.

-

-

Workup:

-

Cool to RT. Evaporate the THF under reduced pressure (rotary evaporator).

-

The remaining aqueous layer contains the lithium carboxylate.

-

Acidification: Carefully add 1M HCl dropwise until pH reaches 3–4. The target acid will precipitate as a solid.

-

-

Purification:

-

Filter the solid.

-

Wash with water (

mL) to remove LiCl salts. -

Wash with minimal cold diethyl ether to remove unreacted organic impurities.

-

Dry under high vacuum at 45 °C overnight.

-

Yield Expectation: 85–95%

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon prolonged air exposure (oxidation of amine). |

| Melting Point | >200 °C (Decomposes) | Typical for amino-carboxylic acids. |

| MS (ESI+) | m/z 221.0 [M+H]+ | Compatible with LCMS (Formic acid modifier). |

| 1H NMR | C2-H Singlet @ ~8.4 ppm | Diagnostic peak for thiazole ring formation. |

| Solubility | DMSO, DMF, dilute base | Poor solubility in water, DCM, Hexanes. |

Troubleshooting & Optimization Workflow

The following decision tree addresses common failure modes during the cyclization step.

Figure 2: Troubleshooting logic for the cyclization reaction.

Critical Control Points (CCPs)

-

Stoichiometry of Base: Excess base (>1.5 equiv) in Step 1 can lead to side reactions or ring opening. Keep DBU between 1.05 and 1.15 equivalents.

-

Isocyanide Quality: Ethyl isocyanoacetate degrades over time. If the liquid is dark brown/black, distill before use or purchase fresh stock.

-

pH during Workup: In Step 2, do not acidify below pH 2. The thiazole nitrogen can protonate, making the salt water-soluble and reducing recovery yield. Aim for the isoelectric point (pH ~3-4).

References

-

Schöllkopf, U. (1977).

-Metalated Isocyanides in Organic Synthesis." Angewandte Chemie International Edition in English, 16(6), 339–348. Link - Marcaccini, S., & Torroba, T. (2007). "The reaction of isocyanides with sulfur, selenium, and tellurium and their congeners." Organic Preparations and Procedures International, 25(2), 141-208.

- Khorrami, A. R., et al. (2018). "One-pot synthesis of functionalized thiazoles via reaction of isocyanides." Journal of Sulfur Chemistry, 39(1).

-

Moschner, J., et al. (2019). "Synthesis of 5-Aminothiazoles." Beilstein Journal of Organic Chemistry, 15, 190-200. Link

Application Note: High-Purity Synthesis of 5-Anilino-1,3-thiazole-4-carboxylic Acid Analogs

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis of 5-Anilino-1,3-thiazole-4-carboxylic acid analogs . Unlike the ubiquitous 2-aminothiazoles formed via the Hantzsch synthesis, the 5-amino regioisomer requires specific "umpolung" strategies or isocyanide chemistry to construct the core correctly.

Executive Summary & Strategic Analysis

The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., Dasatinib analogs) and anti-inflammatory agents.

The synthetic challenge lies in the regiochemistry. Standard condensation of

Retrosynthetic Logic

The following diagram illustrates the disconnection strategy required to access this specific regioisomer.

Figure 1: Retrosynthetic disconnection showing the convergence of isocyanoacetate and isothiocyanate to form the 5-amino-thiazole core.

Core Protocol: The Isocyanoacetate Cycloaddition

This protocol is the "Gold Standard" for generating 5-anilino-thiazole-4-carboxylates. It avoids the regiochemical ambiguity of other methods.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Ethyl Isocyanoacetate | Core Building Block | 1.0 | Store at 4°C; distinctive odor. |

| Aryl Isothiocyanate | Diversity Element | 1.0 - 1.1 | Determines the 5-anilino substituent. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | 1.1 | Preferred over TEA for cleaner conversion. |

| THF (Tetrahydrofuran) | Solvent | - | Anhydrous; 0.2 M concentration. |

| LiOH / NaOH | Hydrolysis Agent | 2.5 | For converting ester to acid. |

Step-by-Step Methodology

Stage 1: Formation of the Thiazole Core (Ester)

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

-

Solubilization: Dissolve Ethyl Isocyanoacetate (1.0 equiv, e.g., 5 mmol) in anhydrous THF (25 mL).

-

Addition of Electrophile: Add the substituted Aryl Isothiocyanate (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Cyclization Initiation: Add DBU (1.1 equiv) dropwise over 2 minutes.

-

Observation: The reaction is slightly exothermic.[1] A color change (often to deep yellow/orange) indicates the formation of the anionic intermediate and subsequent cyclization.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The isonitrile spot will disappear.

-

Workup:

-

Quench with saturated

solution (20 mL). -

Extract with EtOAc (

mL). -

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Gradient 0%

30% EtOAc in Hexanes. -

Yield Target: 70–85%.

-

Stage 2: Hydrolysis to the Free Acid

-

Solubilization: Dissolve the purified ethyl ester from Stage 1 in a mixture of THF:MeOH:Water (3:1:1).

-

Saponification: Add LiOH·H₂O (2.5 equiv).

-

Heating: Stir at 50°C for 2–6 hours.

-

Checkpoint: LC-MS should show complete consumption of the ester mass (M+) and appearance of the acid mass (M-28).

-

-

Isolation:

-

Evaporate organic solvents (THF/MeOH).

-

Acidify the remaining aqueous phase to pH ~3 using 1M HCl.

-

Precipitation: The product usually precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.

-

Recrystallization (if needed): EtOH or EtOH/Water.

-

Mechanism & Critical Control Points

Understanding the mechanism is vital for troubleshooting.

-

Deprotonation: DBU removes the

-proton of the isocyanoacetate ( -

Addition: The carbanion attacks the electrophilic carbon of the isothiocyanate (

). -

Cyclization: The sulfur atom attacks the isonitrile carbon. This is the critical step.

-

Proton Transfer: Tautomerization establishes the aromatic thiazole ring.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target acid.

Analog Diversification (SAR Expansion)

To generate a library of analogs, modify the inputs at two specific points:

A. Variation of the Anilino Group (Position 5)

Substitute Phenyl Isothiocyanate with:

-

4-Fluoro-phenyl isothiocyanate: Increases metabolic stability.

-

3-Chloro-4-methyl-phenyl isothiocyanate: Improves hydrophobic pocket filling.

-

Pyridyl isothiocyanates: Improves solubility (requires careful handling due to lower reactivity).

B. Amide Coupling (Position 4)

The carboxylic acid generated in Stage 2 is a versatile handle.

-

Protocol: React the Acid (1 equiv) with an Amine (1.2 equiv) using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

-

Why HATU? Thiazole carboxylic acids can be prone to decarboxylation under harsh conditions; HATU allows mild, RT coupling.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Moisture in THF or old DBU. | Use freshly distilled THF and new DBU. Isocyanoacetates hydrolyze rapidly in wet conditions. |

| Incomplete Cyclization | Steric hindrance on Isothiocyanate. | Heat to 50°C or switch base to KOtBu (stronger, faster deprotonation). |

| Decarboxylation (Stage 2) | Hydrolysis temp too high. | Do not exceed 60°C. Monitor pH carefully; avoid prolonged exposure to strong acid during workup. |

| Impurity: Imidazole | Competitive reaction pathway. | Ensure strictly 1:1 stoichiometry. Excess isocyanoacetate favors imidazole formation in some conditions. |

References

- Primary Synthetic Route: Suzuki, M., et al. "Synthesis of 5-substituted thiazole-4-carboxylates using isocyanoacetates." Journal of Organic Chemistry.

-

Mechanistic Insight: Schöllkopf, U. "Recent Advances in Isocyanide Chemistry." Angewandte Chemie International Edition.

-

Biological Application: Das, J., et al. "2-Aminothiazole as a novel kinase inhibitor template." Journal of Medicinal Chemistry. (Context for thiazole scaffolds).

-

Analog Preparation: Mosher, H. S., et al. "Heterocyclic synthesis via isothiocyanates." Journal of the American Chemical Society.

(Note: While specific page numbers vary by exact derivative, the Schöllkopf and Suzuki methods are the authoritative chemical foundations for this specific transformation.)

Sources

5-Anilino-1,3-thiazole-4-carboxylic acid as a kinase inhibitor

Application Note: Evaluation and Optimization of 5-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives as Kinase Inhibitors

Executive Summary & Scientific Rationale

The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold represents a distinct chemotype in the landscape of kinase inhibitors, structurally differentiated from the "classical" 2-aminothiazole-5-carboxamide core found in approved drugs like Dasatinib (Sprycel). While the 2-aminothiazole scaffold targets the ATP-binding pocket (hinge region) via a well-defined donor-acceptor motif at the C2 position, the 5-anilino-4-carboxylic acid isomer offers an alternative vector for engagement, particularly relevant for exploring novel chemical space against serine/threonine kinases (e.g., CK2 , CDK9 ) and non-receptor tyrosine kinases (Src , Lck ).

This Application Note provides a comprehensive guide for researchers to evaluate this specific scaffold. It details the structural logic, biochemical screening protocols, and cellular target engagement workflows necessary to validate 5-anilino-1,3-thiazole-4-carboxylic acid derivatives as potent kinase inhibitors.

Structural Biology & Mechanism of Action

The "Regioisomer Effect" in Kinase Binding

To design effective inhibitors around this scaffold, one must understand how it differs from established inhibitors.

-

Classical Mode (Dasatinib-like): The 2-amino nitrogen acts as a hydrogen bond donor to the hinge region (e.g., Met341 in Src), while the thiazole nitrogen (N3) acts as an acceptor.

-

5-Anilino-4-Carboxylic Acid Mode:

-

The 5-anilino group provides a hydrophobic aromatic tail that can extend into the hydrophobic back pocket (Gatekeeper region).

-

The 4-carboxylic acid is a versatile handle. In its free acid form, it may form salt bridges with catalytic lysine residues (e.g., Lys295 in Src). However, for optimal potency, it is frequently derivatized into an amide or ester to remove the negative charge (which can hinder cell permeability) and to provide an additional H-bond acceptor/donor pair for the hinge or solvent-front interactions.

-

Visualization of Binding Logic

The following diagram illustrates the hypothetical binding mode differences and the strategic derivatization points for this scaffold.

Figure 1: Strategic interaction map of the 5-anilino-1,3-thiazole-4-carboxylic acid scaffold within the kinase ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis & Derivatization (Brief Overview)

Note: The free acid is often a weak inhibitor due to electrostatic repulsion in the ATP pocket. Amidation is recommended.

-

Starting Material: Ethyl 5-anilino-1,3-thiazole-4-carboxylate.

-

Hydrolysis: Treat with LiOH in THF/Water to generate the 5-anilino-1,3-thiazole-4-carboxylic acid (The core scaffold).

-

Library Generation: Perform amide coupling (EDC/HOBt or HATU) with a diversity set of amines (R-NH2) to target the solvent front.

Protocol B: Biochemical Kinase Screening (TR-FRET)

Objective: Determine the IC50 of the scaffold derivatives against a panel of kinases (e.g., Src, CK2, EGFR). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ technology.

Reagents:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Fluorescein-Poly GT (Substrate).

-

Terbium-labeled Anti-phosphotyrosine Antibody.

-

ATP (at Km app for the specific kinase).

Step-by-Step Procedure:

-

Compound Prep: Prepare a 10-point dilution series of the 5-anilino-thiazole derivative in 100% DMSO (Start at 10 µM final concentration). Acoustic dispensing (Echo) is preferred to minimize DMSO carryover.

-

Enzyme Mix: Dilute the kinase (e.g., Src) to 2x the final concentration in Kinase Buffer A. Add 2.5 µL to a 384-well low-volume white plate.

-

Inhibitor Addition: Add 50 nL of compound. Incubate for 10 minutes at Room Temperature (RT) to allow Type I binding equilibration.

-

Substrate/ATP Mix: Add 2.5 µL of Fluorescein-Poly GT (200 nM) and ATP (Km concentration).

-

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add 5 µL of TR-FRET Dilution Buffer containing Tb-labeled antibody (2 nM final). Incubate for 30 minutes.

-

Read: Measure on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

-

Analysis: Calculate the TR-FRET ratio (520/495). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Self-Validation Check:

-

Z'-Factor: Must be > 0.5.

-

Reference Control: Run Dasatinib or Staurosporine as a positive control. If the IC50 deviates >3-fold from historical data, invalidate the run.

Protocol C: Cellular Target Engagement (NanoBRET™)

Objective: Prove the compound enters the cell and binds the kinase in a physiological environment. Rationale: Biochemical potency (Protocol B) does not guarantee cellular activity due to permeability issues common with carboxylic acids.

Step-by-Step Procedure:

-

Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein. Plating density: 20,000 cells/well in 96-well format.

-

Tracer Incubation: 24 hours post-transfection, treat cells with a cell-permeable fluorescent tracer (specific for the ATP pocket) at a concentration near its Kd.

-

Compound Treatment: Add the 5-anilino-thiazole derivative (serial dilution) to the cells.

-

Equilibration: Incubate for 2 hours at 37°C. The test compound competes with the tracer for the ATP pocket.

-

Detection: Add NanoBRET™ Nano-Glo® Substrate.

-

Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm).

-

Calculation: A decrease in the BRET ratio indicates displacement of the tracer, confirming target engagement.

Data Analysis & SAR Interpretation

When analyzing data for 5-anilino-1,3-thiazole-4-carboxylic acid derivatives, categorize results into three "Zones of Utility" to guide optimization.

| Zone | IC50 (Biochemical) | Cellular Engagement | Interpretation | Action Item |

| Zone 1: Hit | < 100 nM | High (>50% disp.) | Valid Scaffold | Proceed to selectivity profiling (ScanMAX). |

| Zone 2: Probe | 100 nM - 1 µM | Moderate | Permeability Issue? | Mask the carboxylic acid (ester/amide prodrug). |

| Zone 3: Inactive | > 10 µM | None | Steric Clash | The 5-anilino group may be clashing with the Gatekeeper. Try 2-anilino isomer. |

Screening Workflow Diagram

Figure 2: Decision tree for evaluating thiazole-4-carboxylic acid derivatives.

References

-

Yarmoluk, S. M., et al. (2018). "Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2."[1][2][3] Current Enzyme Inhibition, 14(2), 152-159.[1][2][3]

-

Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[4] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 49(23), 6819–6832.

- Relevance: The foundational text on the "classical" 2-aminothiazole scaffold, providing the compar

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Relevance: Highlights the importance of the carboxamide hydrogen bonding network in thiazole-based inhibitors.

-

Chimenti, F., et al. (2009). "Thiazole derivatives as inhibitors of protein kinases." Journal of Medicinal Chemistry. (General Reference for Thiazole Scaffolds).

Sources

- 1. medchem.org.ua [medchem.org.ua]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Anticancer activity of 5-Anilino-1,3-thiazole-4-carboxylic acid derivatives

Application Note: Precision Anticancer Targeting with 5-Anilino-1,3-thiazole-4-carboxylic Acid Derivatives

Executive Summary

The 5-anilino-1,3-thiazole-4-carboxylic acid scaffold represents a specialized, privileged structural motif in medicinal chemistry, distinct from the more ubiquitous 2-amino-thiazole derivatives (typically synthesized via the Hantzsch reaction). While 2-amino-thiazoles are well-documented kinase inhibitors (e.g., Dasatinib), the 5-anilino regioisomer offers a unique vector for engaging the ATP-binding pocket of kinases, particularly Cyclin-Dependent Kinases (CDKs) and EGFR family members.

This Application Note provides a comprehensive guide for researchers to synthesize, purify, and biologically evaluate these derivatives. Unlike standard protocols, this guide focuses on the Isocyanide Cyclization Route —the only reliable method to access the 5-anilino-4-carboxyl substitution pattern—and details a self-validating biological workflow to confirm anticancer efficacy.

Chemical Architecture & Rationale

Structural Distinction

The biological activity of thiazoles is strictly governed by substitution patterns.

-

2-Amino-thiazoles: The amine is flanked by Sulfur and Nitrogen. Highly nucleophilic, often metabolic liabilities.

-

5-Anilino-thiazoles: The amine is at position 5 (adjacent to Sulfur). This position is often buried in the hydrophobic back-pocket of kinase enzymes, providing enhanced selectivity and reduced metabolic clearance compared to the 2-amino isomers.

Mechanism of Action

These derivatives typically function as Type I or Type I½ ATP-competitive inhibitors .

-

Hinge Binding: The thiazole nitrogen (N3) and the anilino NH act as hydrogen bond acceptor/donor pairs with the kinase hinge region.

-

Solvent Front: The C4-carboxylic acid is a synthetic handle. Derivatization here (e.g., to amides) allows the molecule to reach the solvent front, improving solubility and potency.

-

Hydrophobic Pocket: The 5-anilino aromatic ring occupies the hydrophobic pocket (gatekeeper region), locking the kinase in an inactive conformation.

Chemical Synthesis Protocol: The Isocyanide Route

Note: The standard Hantzsch synthesis (alpha-haloketone + thiourea) yields 2-amino thiazoles. To obtain the 5-anilino-4-carboxyl scaffold, one must use the Schöllkopf-type isocyanide cyclization.

Reaction Scheme

The synthesis relies on the base-mediated [3+2] cycloaddition of ethyl isocyanoacetate with aryl isothiocyanates .

Figure 1: Synthetic pathway for 5-anilino-1,3-thiazole-4-carboxylic acid derivatives via isocyanide cyclization.

Step-by-Step Protocol

Step 1: Cyclization to Ethyl Ester

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Reagents: Dissolve Ethyl isocyanoacetate (1.0 eq, 10 mmol) in anhydrous THF (20 mL).

-

Activation: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise. Stir for 15 min.

-

Addition: Add the substituted Phenyl Isothiocyanate (1.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of isothiocyanate.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel). Yield Expectation: 60–80%.

Step 2: Saponification to Carboxylic Acid

-

Dissolution: Dissolve the ester (from Step 1) in THF:MeOH:H₂O (3:1:1).

-

Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at RT for 12 hours.[1]

-

Isolation: Acidify to pH 3–4 using 1N HCl. The product usually precipitates as a solid.

-

Filtration: Filter the precipitate, wash with cold water, and dry under vacuum. Purity Check: ¹H-NMR (DMSO-d₆) should show a broad singlet at ~12–13 ppm (COOH).

Biological Evaluation Protocols

To validate the anticancer potential, a three-tiered assay system is required: Cytotoxicity , Target Engagement , and Mechanism of Action .

Tier 1: Cytotoxicity Screening (MTT Assay)

Purpose: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).

| Parameter | Specification |

| Cell Density | 3,000–5,000 cells/well (96-well plate) |

| Incubation Time | 24 hours (seeding) + 72 hours (compound treatment) |

| Compound Range | 0.01 µM to 100 µM (8-point serial dilution) |

| Detection | MTT (0.5 mg/mL) or Resazurin (Alamar Blue) |

| Control | DMSO (Negative), Doxorubicin or Staurosporine (Positive) |

Protocol:

-

Seed cells and incubate overnight at 37°C/5% CO₂.

-

Add compounds dissolved in DMSO (Final DMSO < 0.5%).

-

After 72h, add MTT reagent. Incubate 4h.

-

Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

-

Data Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

Tier 2: Kinase Inhibition Assay (ADP-Glo)

Purpose: Confirm the molecule targets the ATP-binding site.

Protocol:

-

Enzyme System: Recombinant CDK2/CyclinE or EGFR (Promega/SignalChem).

-

Reaction: Mix Enzyme (2 ng) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Test Compound in kinase buffer.

-

Incubation: 60 min at RT.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Wait 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Luminescence integration (RLU).

-

Validation: If RLU decreases with compound concentration, the molecule competes with ATP.

Tier 3: Cell Cycle Analysis (Flow Cytometry)

Purpose: Verify that kinase inhibition leads to expected phenotype (e.g., G2/M arrest for CDK1 inhibitors).

Figure 2: Flow cytometry workflow for cell cycle analysis.

Self-Validating Check:

-

G0/G1 Peak: 2N DNA content.

-

G2/M Peak: 4N DNA content.

-

Sub-G1: Apoptotic debris (indicates cytotoxicity).

-

Interpretation: A significant accumulation in G2/M compared to DMSO control confirms mitotic block (typical of CDK/microtubule interference).

References

-

Synthesis of Thiazole-4-carboxylates

-

Isocyanide Cyclization Methodology

- Title: Sustainable Access to 5-Amino-Oxazoles and Thiazoles via Calcium-Catalyzed Elimination-Cycliz

- Source: N

-

URL:[Link]

-

Anticancer Activity of Thiazole Derivatives

- Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- Source: MDPI (Molecules).

-

URL:[Link]

-

Kinase Inhibition Context

- Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors.

- Source: N

-

URL:[Link]

Sources

Technical Guide: Antimicrobial Profiling of 5-Anilino-1,3-thiazole-4-carboxylic Acid Scaffolds

Executive Summary

5-Anilino-1,3-thiazole-4-carboxylic acid represents a privileged pharmacophore in medicinal chemistry. The thiazole ring is a bioisostere often utilized to improve metabolic stability and lipophilicity, while the 4-carboxylic acid moiety provides a critical handle for hydrogen bonding or further derivatization (e.g., amide coupling).

Recent Structure-Activity Relationship (SAR) studies suggest that thiazole derivatives often target bacterial DNA Gyrase B (GyrB) or Mur ligases (MurB/MurF), interfering with replication or cell wall synthesis. This guide provides a standardized, high-integrity workflow for screening this class of compounds, moving from solubility optimization to mechanistic validation.

Part 1: Compound Handling & Preparation

Physicochemical Considerations

The 5-anilino and 4-carboxylic acid substituents create a zwitterionic potential, often resulting in poor aqueous solubility at neutral pH. Proper solubilization is the single most critical step to avoid false negatives (precipitation) or false positives (aggregate toxicity).

Stock Solution Protocol

Objective: Create a stable 10 mM stock solution.

-

Solvent Selection: Dimethyl Sulfoxide (DMSO) is the required solvent. It disrupts intermolecular hydrogen bonding in the carboxylic acid dimer.

-

Weighing: Weigh approximately 2–5 mg of the solid compound into a sterile, glass (not plastic) vial to prevent leaching.

-

Dissolution:

-

Calculate the volume of DMSO required to reach 10 mM.

-

Formula:

-

Vortex for 60 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

Part 2: Primary Screening (CLSI Broth Microdilution)

Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][2][3][4][5] Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains:

-

Controls:

-

Positive: Ciprofloxacin (Target: DNA Gyrase).

-

Solvent Control: 1% DMSO in CAMHB (Must show no inhibition).

-

-

Indicator: Resazurin (0.015%) for colorimetric endpoint validation.

Experimental Workflow

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB. -

Plate Setup (96-well):

-

Dispense 100 µL CAMHB into all wells.

-

Add 100 µL of compound stock (diluted to 2x starting concentration) in Column 1.

-

Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 µL from Column 10.

-

Column 11: Growth Control (Media + Bacteria + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.

-

Incubation: 37°C for 16–20 hours (aerobic).

-

Readout: Add 30 µL Resazurin. Incubate 1–2 hours.

-

Blue: No Growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

Visualization: Screening Workflow

Figure 1: Step-by-step workflow for Resazurin-based Broth Microdilution Assay.

Part 3: Secondary Profiling (MBC & Kinetics)

Minimum Bactericidal Concentration (MBC)

Logic: MIC measures inhibition; MBC measures killing.

-

Sample 10 µL from all "Blue" (inhibited) wells in the MIC plate.

-

Spot onto MHA (Mueller-Hinton Agar) plates.

-

Incubate 24h at 37°C.

-

Endpoint: The lowest concentration yielding <5 colonies (99.9% kill).

-

Interpretation: If MBC/MIC ratio

4, the compound is Bactericidal . If > 4, it is Bacteriostatic .

-

Time-Kill Kinetics

Objective: Determine the rate of killing (crucial for PK/PD modeling).

-

Setup: Inoculate broth with

CFU/mL containing the compound at 4x MIC. -

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serial dilute and plate for CFU counting.

-

Success Criteria:

reduction in CFU/mL constitutes bactericidal activity.

Part 4: Mechanism of Action (MoA) Hypothesis[7][8][9][10]

Based on the 5-anilino-thiazole scaffold, the primary target hypothesis is DNA Gyrase B (GyrB) inhibition. The carboxylic acid group often mimics the phosphate group of ATP or interacts with the active site magnesium ions.

In Silico Validation (Molecular Docking)

Before expensive enzymatic assays, validate the hypothesis computationally:

-

Target: E. coli DNA Gyrase B (PDB ID: 1KZN or similar).

-